1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride
Description
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride is a synthetic organic compound featuring a pentan-1-one backbone substituted with a benzyloxy group at position 5 and a 4-aminopiperidine moiety at position 1. The compound’s structure combines aromatic (benzyloxy) and heterocyclic (4-aminopiperidine) elements, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C17H27ClN2O2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-5-phenylmethoxypentan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c18-16-9-11-19(12-10-16)17(20)8-4-5-13-21-14-15-6-2-1-3-7-15;/h1-3,6-7,16H,4-5,8-14,18H2;1H |
InChI Key |
IRVPHYCAFGKWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCCCOCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyloxy group. The synthetic route may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Group: This step involves the reaction of the intermediate compound with benzyl alcohol under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-5-(benzyloxy)pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Similar Compounds:
Benzyl 4-aminopiperidine-1-carboxylate (): Shares the 4-aminopiperidine and benzyl groups but replaces the ketone with a carboxylate ester.
Cathinone Derivatives (e.g., 4-FPD and 4-MEAP hydrochlorides) (): Feature aminoalkyl ketone backbones but lack piperidine rings.
Structural Differences:
- Backbone: The target compound has a pentanone chain, whereas cathinones typically have shorter (propanone) chains.
- Substituents: The benzyloxy group in the target compound contrasts with the aromatic fluorophenyl/methylphenyl groups in cathinones.
- Salt Form : All three compounds are hydrochlorides, improving bioavailability.
Physicochemical Properties
*Data inferred from forensic studies on cathinones.
Stability and Reactivity
- Target Compound: Reactivity likely influenced by the ketone and benzyloxy groups. No stability data available.
- Cathinones: Exhibit long-term stability in urine under controlled conditions, as shown by gas chromatography-mass spectrometry (GC-MS) studies .
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
